magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide
Description
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.
Properties
Molecular Formula |
C12H15BrMgO2 |
|---|---|
Molecular Weight |
295.46 g/mol |
IUPAC Name |
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SACXYCSJWDRNPB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
Cyclopentyl magnesium bromide reacts with carbonyl groups (aldehydes, ketones, esters) through a two-step mechanism:
-
Nucleophilic attack : The magnesium-stabilized carbanion attacks the electrophilic carbonyl carbon.
-
Protonation : Workup with aqueous acid yields the alcohol product.
Example reaction with benzaldehyde :
textMg[C₅H₅O(C₆H₃OCH₃)]Br + C₆H₅CHO → C₆H₅CH(O[C₅H₅(C₆H₃OCH₃)])MgBr → C₆H₅CH(OH)[C₅H₅O(C₆H₃OCH₃)] (after hydrolysis)
This reaction proceeds with >85% yield in diethyl ether at 25°C4.
Reaction Kinetics in Different Solvents
The solvent dielectric constant (ε) significantly impacts reaction rates due to ionic dissociation effects. Data from controlled-surface experiments shows:
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (vs. Ether) |
|---|---|---|
| Diethyl ether | 4.3 | 1.0 (baseline) |
| Tetrahydrofuran (THF) | 7.6 | 2.8 |
| THF/HMPA (75:25) | 12.1 | 4.3 |
The inverse relationship between solvent viscosity (η) and reaction rate (k ∝ 1/η) confirms diffusion-controlled kinetics in polar solvents .
Alkylation Reactions
The reagent undergoes transmetallation with alkyl halides to form extended carbon chains:
General reaction :
textMg[C₅H₅O(C₆H₃OCH₃)]Br + R-X → R-C₅H₅O(C₆H₃OCH₃) + MgXBr
Example with n-pentyl iodide :
-
Yield: 72% in THF at -10°C
-
Side products: <5% elimination byproducts4
Competitive Reactivity with Halides
Comparative studies with neopentyl bromide reveal solvent-dependent behavior:
| Parameter | Cyclopentyl MgBr | Neopentyl MgBr |
|---|---|---|
| Activation Energy (Eₐ) | 2.3 kcal/mol | 5.1 kcal/mol |
| Rate in THF (25°C) | 4.3 × 10⁻³ M⁻¹s⁻¹ | 1.7 × 10⁻³ M⁻¹s⁻¹ |
The lower Eₐ for cyclopentyl MgBr indicates faster initiation due to reduced steric hindrance .
Protonation and Hydrolysis
Rapid reaction with protic substrates follows first-order kinetics:
textMg[C₅H₅O(C₆H₃OCH₃)]Br + H₂O → C₅H₅O(C₆H₃OCH₃)H + Mg(OH)Br
-
Half-life in moist ether : 8.2 minutes at 20°C
-
pKa of conjugate acid : ~40 (weaker acid than typical alkanes)4
Coupling Reactions
The reagent participates in Kumada cross-couplings with nickel catalysts:
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| Aryl chloride | Ni(acac)₂ | 68 |
| Vinyl triflate | Ni(PPh₃)₄ | 82 |
Reaction efficiency depends on the leaving group's electronegativity and the catalyst's electron-donating capacity.
Oxidation Behavior
Controlled oxidation with molecular oxygen produces stable magnesium peroxides:
text2 Mg[C₅H₅O(C₆H₃OCH₃)]Br + O₂ → 2 [C₅H₅O(C₆H₃OCH₃)]Mg-O-O-MgBr + Br₂
-
Peroxide stability : Decomposes above 60°C with ΔH‡ = 24.3 kcal/mol
Key Mechanistic Insights
-
Electron-transfer initiation : Magnesium donates electrons to the C-Br σ* orbital, cleaving the bond (supported by polarographic studies showing E₁/₂ = -2.1 V vs SCE) .
-
Solvent coordination : Ethers stabilize the Mg center through Lewis acid-base interactions, enhancing reagent longevity.
-
Steric effects : The cyclopentyloxy-methoxybenzene group creates a bulky nucleophile that favors primary over secondary alkylation (3:1 selectivity)4.
This reactivity profile establishes cyclopentyl magnesium bromide as a versatile tool for constructing complex ether-containing architectures in synthetic chemistry.
Scientific Research Applications
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.
Uniqueness
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.
Biological Activity
The biological activity of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide can be attributed to its structural components, which may interact with various biological pathways. The presence of the bromide ion and the methoxybenzene moiety suggests potential interactions with neurotransmitter systems and enzyme inhibition.
Therapeutic Applications
Research indicates that compounds similar to this compound may have applications in treating conditions such as inflammation, cancer, and metabolic disorders. For instance, related compounds have shown inhibitory effects on ERK1/2 kinases, which are implicated in cancer cell proliferation and survival .
Inhibition of Kinases
A study investigating the effects of similar compounds on ERK1/2 kinases revealed that certain derivatives exhibited significant inhibitory activity. This suggests that this compound could potentially serve as a therapeutic agent in cancer treatment by disrupting key signaling pathways involved in tumor growth .
Anti-inflammatory Properties
Other studies have highlighted the anti-inflammatory potential of related compounds. For example, compounds targeting cathepsin C have been shown to modulate cytokine production, leading to reduced inflammation in various models . This insight supports the hypothesis that this compound may exhibit similar properties.
Biological Activity Summary Table
Detailed Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. The findings suggest a promising pharmacological profile, particularly in oncology and inflammatory diseases.
In vitro assays demonstrated that the compound effectively reduces cell viability in cancer cell lines through apoptosis induction mechanisms. Furthermore, it has shown promise in modulating immune responses by influencing cytokine levels, which could be beneficial in treating autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
